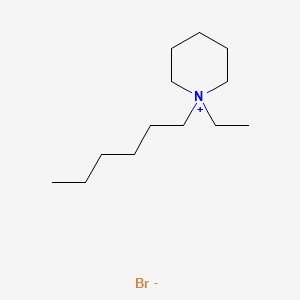![molecular formula C11H16O4 B14689872 Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 35436-50-1](/img/structure/B14689872.png)
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate is a chemical compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with two ester groups attached at the 2 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate can be synthesized through the Diels-Alder reaction between dimethyl acetylene dicarboxylate and cyclopentadiene . The reaction is typically carried out at low temperatures to ensure high yields and selectivity. The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves large-scale Diels-Alder reactions using continuous flow reactors. This method allows for efficient production with consistent quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid.
Reduction: Formation of dimethyl bicyclo[2.2.1]heptane-2,3-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibiotic properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate involves its ability to undergo various chemical transformations. The compound’s reactivity is primarily due to the strained bicyclic ring system, which makes it susceptible to nucleophilic and electrophilic attacks. The ester groups also play a crucial role in its reactivity, allowing for various functionalization reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Similar structure but with a diene system.
Dimethyl 7-oxa-bicyclo[2.2.1]heptane-2,3-dicarboxylate: Contains an oxygen atom in the ring system.
2,3-Dimethylene-bicyclo[2.2.1]heptane: Similar bicyclic structure but with methylene groups instead of ester groups.
Uniqueness
Dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its specific ester functional groups and the stability provided by the bicyclic ring system. This combination of features makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
35436-50-1 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
dimethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
VMPWODPFFNIDSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCC(C2)C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


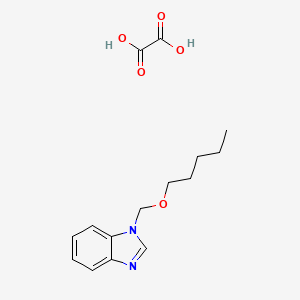
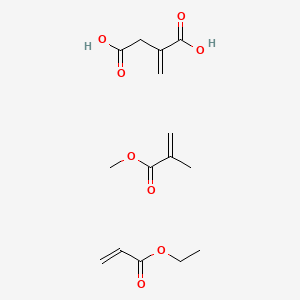
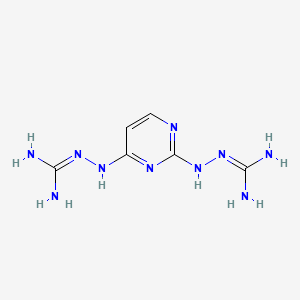

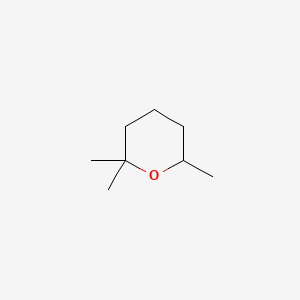


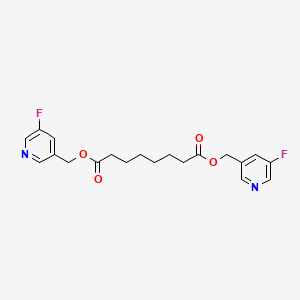
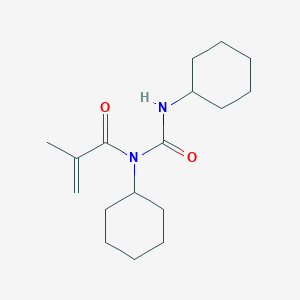

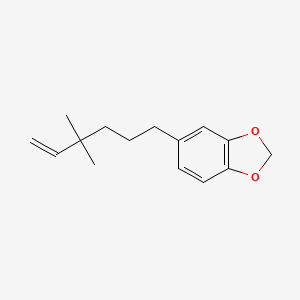
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)

